N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a benzo[c][1,2,5]thiadiazole, piperazine, and benzo[d][1,3]dioxole. Benzo[c][1,2,5]thiadiazole is a type of electron-deficient monomer that has been extensively researched for use in photovoltaics or as fluorescent sensors . Piperazine is a common moiety in pharmaceuticals due to its ability to increase solubility and bioavailability. Benzo[d][1,3]dioxole is a type of aromatic ether that can contribute to the overall stability of the molecule.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures have been synthesized. For example, electron-deficient monomers like benzo[c][1,2,5]thiadiazole have been introduced into 2D frameworks to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[c][1,2,5]thiadiazole, piperazine, and benzo[d][1,3]dioxole moieties. The benzo[c][1,2,5]thiadiazole group is a planar, aromatic system that can participate in π-π stacking interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzo[c][1,2,5]thiadiazole, piperazine, and benzo[d][1,3]dioxole groups. For instance, benzo[c][1,2,5]thiadiazole-based compounds have been used as photocatalysts in Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[c][1,2,5]thiadiazole group could impart fluorescence properties .Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,1,3-benzothiadiazole derivatives, have been extensively researched for use in photovoltaics or as fluorescent sensors
Mode of Action
It’s known that electron donor–acceptor (d–a) systems based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched . These systems often involve an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
Compounds with similar structures have been used in the design and synthesis of larger molecules and conductive polymers via suzuki-miyaura cross-coupling reactions
Result of Action
Compounds with similar structures have shown high emission intensity and quantum efficiency
Action Environment
Compounds with similar structures have shown high stability and fluorescence performance
Future Directions
Properties
IUPAC Name |
N-[2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S.ClH/c27-20(14-2-4-18-19(12-14)30-13-29-18)22-5-6-25-7-9-26(10-8-25)21(28)15-1-3-16-17(11-15)24-31-23-16;/h1-4,11-12H,5-10,13H2,(H,22,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTCSMDWVVQDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=NSN=C5C=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.